1-ethyl-2-hydrazino-1H-imidazole
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Overview
Description
1-ethyl-2-hydrazino-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and various industrial processes. The presence of both an ethyl group and a hydrazino group in this compound makes it a unique derivative of imidazole, potentially offering distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydrazino-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted imidazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-hydrazino-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-ethyl-2-hydrazino-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydrazino-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-hydrazino-1H-imidazole
- 1-ethyl-2-amino-1H-imidazole
- 1-ethyl-2-hydroxy-1H-imidazole
Uniqueness
1-ethyl-2-hydrazino-1H-imidazole is unique due to the presence of both an ethyl group and a hydrazino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H13Cl3N4 |
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Molecular Weight |
235.5 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H10N4.3ClH/c1-2-9-4-3-7-5(9)8-6;;;/h3-4H,2,6H2,1H3,(H,7,8);3*1H |
InChI Key |
XXDVKBJDWCITNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1NN.Cl.Cl.Cl |
Origin of Product |
United States |
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